molecular formula C14H15NO4 B2897777 Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate CAS No. 384820-98-8

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

Cat. No. B2897777
Key on ui cas rn: 384820-98-8
M. Wt: 261.277
InChI Key: BFULUEVUXMEGLN-UHFFFAOYSA-N
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Patent
US05081121

Procedure details

4-Methoxy-2-methylaniline (3.0 g) and diethyl ethoxymethylenemalonate (5.7 g) were reacted in the same manner as in Experimental Example 1 to obtain 3-ethoxycarbonyl-6-methoxy-8-methyl-4(1H)-quinolone (3.4 g). The compound (2.0 g) was subjected to hydrolysis and decarboxylation in the same manner as in Experimental Example 2 to obtain 6-methoxy-8-methyl-4(1H)-quinolone (compound 20, 0.7 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.C([O:13][CH:14]=[C:15]([C:21](OCC)=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[CH2:19]([O:18][C:16]([C:15]1[C:14](=[O:13])[C:8]2[C:6](=[C:5]([CH3:10])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=2)[NH:7][CH:21]=1)=[O:17])[CH3:20]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=C(C=C(C=C2C1=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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